molecular formula C6H14S B1585247 n-Butyl Ethyl Sulfide CAS No. 638-46-0

n-Butyl Ethyl Sulfide

Cat. No.: B1585247
CAS No.: 638-46-0
M. Wt: 118.24 g/mol
InChI Key: XJIRSLHMKBUGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Butyl Ethyl Sulfide is an organosulfur compound with the molecular formula C6H14S. It is a type of sulfide, which is characterized by the presence of a sulfur atom bonded to two alkyl groups. In this case, the alkyl groups are butyl and ethyl. Sulfides are known for their strong odors, which are often described as unpleasant. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Butyl Ethyl Sulfide can be synthesized through the reaction of butyl thiol with ethyl halide. The reaction typically occurs under basic conditions, where a base such as sodium hydroxide is used to deprotonate the thiol, forming a thiolate anion. This anion then reacts with the ethyl halide in a nucleophilic substitution reaction to form butyl ethyl sulfide.

Industrial Production Methods

In an industrial setting, butyl ethyl sulfide can be produced through the reaction of butyl alcohol with hydrogen sulfide gas in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness. The reaction is typically carried out at elevated temperatures and pressures to increase the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

n-Butyl Ethyl Sulfide undergoes several types of chemical reactions, including:

    Oxidation: When exposed to oxidizing agents, butyl ethyl sulfide can be converted to sulfoxides and sulfones.

    Reduction: Reduction reactions can convert butyl ethyl sulfide back to the corresponding thiol and alkane.

    Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Alkyl halides and strong bases are typically used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alkanes.

    Substitution: Various substituted sulfides depending on the reagents used.

Scientific Research Applications

n-Butyl Ethyl Sulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of certain polymers and as an intermediate in the synthesis of other chemicals.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfide: Another simple sulfide with two methyl groups.

    Diethyl sulfide: Contains two ethyl groups.

    Butyl methyl sulfide: Contains a butyl group and a methyl group.

Uniqueness

n-Butyl Ethyl Sulfide is unique due to the combination of butyl and ethyl groups, which imparts specific chemical properties that differ from other simple sulfides. Its distinct odor and reactivity make it valuable in certain industrial and research applications.

Properties

IUPAC Name

1-ethylsulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-3-5-6-7-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIRSLHMKBUGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862340
Record name 1-(Ethylsulfanyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-46-0, 5008-72-0
Record name Butyl ethyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethylthio)butane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl ethyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Ethylsulfanyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(ethylsulfanyl)butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL ETHYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RYB65Z11E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Butyl Ethyl Sulfide
Reactant of Route 2
Reactant of Route 2
n-Butyl Ethyl Sulfide
Reactant of Route 3
Reactant of Route 3
n-Butyl Ethyl Sulfide
Reactant of Route 4
Reactant of Route 4
n-Butyl Ethyl Sulfide
Reactant of Route 5
Reactant of Route 5
n-Butyl Ethyl Sulfide
Reactant of Route 6
Reactant of Route 6
n-Butyl Ethyl Sulfide
Customer
Q & A

Q1: What are the primary fragmentation pathways observed in Butyl Ethyl Sulfide upon electron ionization?

A1: [] The fragmentation of Butyl Ethyl Sulfide after electron ionization is primarily driven by the formation of an ion-neutral complex, specifically [RSH . methylcyclopropane]+. This complex further decomposes to yield various fragment ions. Extensive isotopic labeling experiments and collision-activated dissociation studies were conducted to confirm this mechanism.

Q2: How does the structure of Butyl Ethyl Sulfide influence its fragmentation pattern compared to other dialkyl sulfides?

A2: [] While the provided research focuses on the fragmentation of both Butyl Methyl Sulfide and Butyl Ethyl Sulfide, it highlights that the presence of the ethyl group in Butyl Ethyl Sulfide leads to a distinct fragmentation pathway involving the formation of a methylcyclopropane moiety within the ion-neutral complex. This suggests that the size and branching of the alkyl chains directly influence the specific fragmentation channels observed in dialkyl sulfides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.